

# An In-Depth Technical Guide to the Chemical Structure and Properties of Carbetamide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Carbetamide is a selective pre- and post-emergence herbicide belonging to the carbanilate chemical class. It is primarily used to control annual grasses and some broad-leaved weeds in a variety of agricultural settings. Its mechanism of action involves the inhibition of mitosis by disrupting microtubule polymerization, a mode of action distinct from many other common herbicides, making it a useful tool in herbicide resistance management. This guide provides a comprehensive overview of Carbetamide's chemical structure, physicochemical properties, mechanism of action, toxicological profile, and analytical methodologies. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and application in a research and development context.

## **Chemical Identity and Structure**

**Carbetamide** is a chiral compound, with the herbicidal activity primarily attributed to the (R)-enantiomer.

- IUPAC Name: [(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate[1]
- CAS Name: (2R)-N-ethyl-2-[[(phenylamino)carbonyl]oxy]propanamide[1]
- CAS Number: 16118-49-3[1]



• Molecular Formula: C12H16N2O3[1]

• Molecular Weight: 236.27 g/mol [2]

**Table 1: Chemical Identifiers for Carbetamide** 

Identifier	Value
IUPAC Name	[(2R)-1-(ethylamino)-1-oxopropan-2-yl] N- phenylcarbamate
CAS Name	(2R)-N-ethyl-2- [[(phenylamino)carbonyl]oxy]propanamide
CAS Number	16118-49-3
PubChem CID	152031
EC Number	240-286-6
Molecular Formula	C12H16N2O3
Canonical SMILES	CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1
Isomeric SMILES	CCNC(=O)INVALID-LINK OC(=O)NC1=CC=CC=C1
InChlKey	AMRQXHFXNZFDCH-SECBINFHSA-N

## **Physicochemical Properties**

**Carbetamide** is a colorless, crystalline solid. Its solubility and other physical properties are critical for its application and environmental fate.

## **Table 2: Physicochemical Properties of Carbetamide**



Property	Value	Reference
Physical State	Colorless crystalline powder	
Melting Point	109-110 °C	
Boiling Point	235 °C (estimated)	-
Water Solubility	3500 mg/L (at 20 °C)	-
Solubility in Organic Solvents (at 20°C)	Acetone: 250,000 mg/LDichloroethane: 250,000 mg/LEthyl acetate: 10,000 mg/L	_
LogP (Octanol-Water Partition Coefficient)	1.6	-
рКа	13.22 (predicted)	-

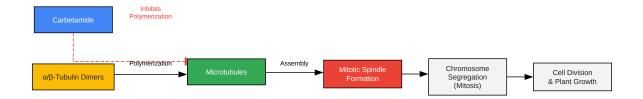
## **Mechanism of Action and Signaling Pathway**

**Carbetamide** is classified as a mitosis inhibitor (HRAC Group 23). Its primary mode of action is the disruption of microtubule assembly in target plant cells.

Microtubules are essential components of the cytoskeleton, formed by the polymerization of  $\alpha$ -and  $\beta$ -tubulin protein dimers. During cell division (mitosis), microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells.

Carbetamide binds to tubulin proteins, inhibiting their polymerization into functional microtubules. This disruption prevents the formation of the mitotic spindle, leading to an arrest of the cell cycle in the M-phase (mitosis). Consequently, cell division ceases, which is particularly detrimental to the rapidly dividing cells in the meristematic regions (e.g., root and shoot tips) of germinating weeds. This ultimately leads to the death of the susceptible plant.





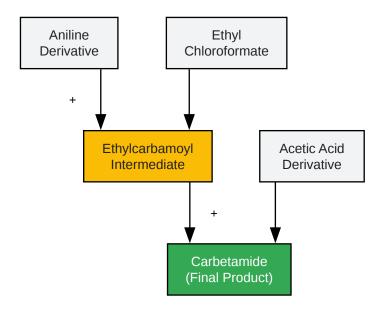
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Mechanism of Action of Carbetamide.

# **Experimental Protocols Chemical Synthesis**

While a detailed, step-by-step protocol from a peer-reviewed source is not readily available, the commercial synthesis of **Carbetamide** is described as a multi-step process.

Logical Workflow for **Carbetamide** Synthesis:



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General Synthesis Pathway for **Carbetamide**.



- Step 1: Formation of an Ethylcarbamoyl Intermediate: An aniline derivative is reacted with ethyl chloroformate. This reaction typically involves the nucleophilic acyl substitution on the chloroformate by the amine group of the aniline.
- Step 2: Coupling Reaction: The resulting ethylcarbamoyl intermediate is then coupled with an appropriate acetic acid derivative to form the final **Carbetamide** molecule.

## Analytical Methodology: HPLC Analysis of Carbetamide in Water

This protocol is adapted from a published method for the determination of **Carbetamide** in water samples by High-Performance Liquid Chromatography (HPLC).

- 1. Sample Preparation (Micro Liquid-Liquid Extraction):
- To a 500 mL water sample, add 150.0 g of NaCl to increase the ionic strength.
- Add 5.0 mL of a sodium acetate-acetic acid buffer solution (pH 6).
- Transfer the solution to a separation funnel and add 6.0 mL of dichloromethane.
- Shake the funnel vigorously for 1 minute.
- Allow the phases to separate. The organic phase (bottom layer) contains the extracted
   Carbetamide.
- Dry the organic phase by passing it through a micro-column containing anhydrous sodium sulfate.
- The dried extract is now ready for HPLC analysis.

#### 2. HPLC Conditions:

- Instrument: HPLC system with a UV detector.
- Column: C18 reversed-phase column.
- Mobile Phase: Isocratic elution with an acetonitrile/water mixture (50:50, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 50.0 μL.
- Detection: UV detector set at an appropriate wavelength for Carbetamide.
- Run Time: Approximately 5-10 minutes.
- Retention Time: Approximately 2.7 minutes for **Carbetamide** under these conditions.

#### 3. Quantification:



- Prepare a series of standard solutions of **Carbetamide** of known concentrations.
- Inject the standards to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample extract and determine the peak area for **Carbetamide**.
- Calculate the concentration of Carbetamide in the original water sample using the calibration curve.

## Biological Assay: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This is a generalized protocol to assess the effect of a compound like **Carbetamide** on tubulin polymerization. It measures the increase in turbidity (light scattering) as tubulin dimers polymerize into microtubules.

#### 1. Reagent Preparation:

- Tubulin: Reconstitute lyophilized, purified tubulin (e.g., from porcine brain) on ice with a General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice.
- GTP Stock: Prepare a 100 mM stock solution of Guanosine-5'-triphosphate (GTP) in buffer.
- Test Compound: Prepare a stock solution of **Carbetamide** in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations in the assay.

#### 2. Assay Procedure:

- Work on ice to prevent premature tubulin polymerization.
- In a pre-chilled, 96-well microplate, add the desired concentrations of Carbetamide or the vehicle control (DMSO).
- Add the reconstituted tubulin solution to each well.
- Place the plate in a temperature-controlled microplate reader pre-warmed to 37°C.
- To initiate polymerization, add GTP to each well to a final concentration of 1 mM.
- Immediately begin measuring the absorbance (optical density) at 340 nm every minute for at least 60 minutes.

#### 3. Data Analysis:

Plot the absorbance at 340 nm versus time for each concentration of Carbetamide.



- The rate of polymerization can be determined from the initial slope of the linear portion of the curve.
- Calculate the percentage of inhibition for each concentration relative to the vehicle control.
- Determine the IC<sub>50</sub> value (the concentration that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

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Workflow for **Carbetamide** Residue Analysis in Soil.

## **Efficacy and Application**

**Carbetamide** is effective against a range of annual grasses and some broadleaf weeds. Its application rates vary depending on the crop, target weed, and soil type.

### **Table 3: Herbicidal Efficacy and Application Rates**



Target Weeds	Example Application Crops	Typical Application Rate (g a.i./ha)	Efficacy Notes	Reference
Annual Ryegrass (Lolium rigidum)	Canola, Lentils, Field Peas	1000 - 2100	>90% control observed 70 days after sowing.	
Barley Grass (Hordeum leporinum)	Winter Pulses, Fallow	1100 - 2300	Provides robust pre-emergent control.	_
Brome Grass (Bromus spp.)	Winter Pulses, Fallow	1100 - 2300	Effective control, comparable or superior to industry standards.	
Common Chickweed (Stellaria media)	Oilseed Rape, Vegetables	1500 - 2100	Controls some broadleaved weeds.	
Blackgrass (Alopecurus myosuroides)	Oilseed Rape, Vegetables	1500 - 2100	Effective pre- and post- emergence control.	

## **Toxicological Profile**

The toxicity of **Carbetamide** varies among different organisms. It is considered moderately toxic to mammals and presents a moderate risk to several non-target aquatic and soil organisms.

## **Table 4: Summary of Toxicological Data for Carbetamide**



Organism	Test Type	Value (mg/kg or mg/L)	Toxicity Classification	Reference
Mammals				
Rat	Acute Oral LD50	>1000	Moderately Toxic	_
Birds				
Anas platyrhynchos (Mallard)	Acute Oral LD₅o	>2000 mg/kg	Low Toxicity	
Colinus virginianus (Bobwhite quail)	8-day Dietary LC50	>5000 ppm	Low Toxicity	_
Aquatic Organisms				_
Oncorhynchus mykiss (Rainbow trout)	96-hr LC50	71.25 mg/L	Moderately Toxic	
Daphnia magna (Water flea)	48-hr EC₅o	38.0 mg/L	Moderately Toxic	-
Pseudokirchnerie lla subcapitata (Green algae)	72-hr EC50	16.0 mg/L	Low Toxicity	
Other Non-Target Organisms				_
Apis mellifera (Honeybee)	48-hr Acute Contact LD50	>100 μ g/bee	Low Toxicity	_
Eisenia fetida (Earthworm)	14-day LC₅o	>1000 mg/kg soil	Moderately Toxic	_

## Conclusion



Carbetamide remains a relevant herbicide due to its unique mode of action as a mitosis inhibitor, which provides an alternative to combat resistance to more common herbicide groups. Its chemical and physical properties dictate its use as a soil-applied pre- or early post-emergence herbicide. The detailed analytical and biological protocols provided in this guide offer a foundation for researchers to accurately quantify its presence in various matrices and to further investigate its mechanism of action at a molecular level. A thorough understanding of its toxicological profile is essential for assessing its environmental risk and ensuring its safe and effective use in agricultural systems.

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### References

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